Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate
Description
Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyridazine core fused with a partially saturated pyridine ring.
Properties
Molecular Formula |
C11H16N4O2 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 3-(methylamino)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C11H16N4O2/c1-3-17-11(16)15-5-4-9-8(7-15)6-10(12-2)14-13-9/h6H,3-5,7H2,1-2H3,(H,12,14) |
InChI Key |
FGUHMDJWBUARAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NN=C(C=C2C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-monosubstituted s-tetrazine with silyl enol ethers under Lewis acid-mediated conditions, resulting in functionalized pyridazines . Another approach involves the use of β,γ-unsaturated hydrazones in a copper-promoted 6-endo-trig cyclization, yielding 1,6-dihydropyridazines, which can be further converted to pyridazines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[4,3-c]pyridazine compounds exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways associated with tumor progression. Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate has been studied for its ability to induce apoptosis in cancer cells and inhibit metastasis.
Case Study: In vitro Anticancer Activity
In a study conducted on several cancer cell lines, this compound demonstrated IC50 values in the micromolar range, showcasing its potential as a lead compound for further development in cancer therapy .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Animal Models
Animal studies have shown that administration of this compound resulted in improved cognitive function and reduced neuronal damage in models of oxidative stress-induced neurodegeneration .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity Summary
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition (MIC < 50 µg/mL) | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective against biofilm formation |
Table 3: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Cyclization | Multi-component reaction | 32-35% |
| Esterification | Fischer esterification | >90% |
| Methylation | N-methylation | >85% |
Mechanism of Action
The mechanism of action of ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The pyridazine ring’s unique physicochemical properties, such as weak basicity and dual hydrogen-bonding capacity, contribute to its biological activity . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 3 significantly influences the compound’s polarity, solubility, and biological interactions. Key analogs include:
Notes:
Biological Activity
Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C11H16N4O2
- Molecular Weight : 236.27 g/mol
- CAS Number : 1474036-06-0
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The dihydropyrido-pyridazine framework is known for its versatility in binding to receptors involved in numerous physiological processes. This compound may exhibit activities such as:
- Antitumor Activity : Similar compounds have shown promise as inhibitors of tyrosine kinases, which are critical in cancer cell signaling pathways .
- Antimicrobial Properties : Research indicates that derivatives of pyridazine structures can possess significant antimicrobial activity against various pathogens .
Antitumor Activity
A study highlighted the effectiveness of pyridazine derivatives in targeting cancer cells. This compound has been evaluated for its potential as a tyrosine kinase inhibitor. In vitro assays demonstrated that modifications at the C5 and C6 positions significantly influenced the selectivity and potency against cancer cell lines .
Antimicrobial Activity
Research on related compounds has shown promising results against bacterial strains. For instance, derivatives with similar scaffolds exhibited moderate to high activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective inhibition at low concentrations .
Data Table: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Values | Reference |
|---|---|---|---|
| Antitumor | Tyrosine Kinase Inhibitor | 0.1 - 1 µM | |
| Antimicrobial | S. aureus | 0.5 - 5 µg/mL | |
| E. coli | 1 - 10 µg/mL |
Case Studies
- Case Study on Antitumor Activity : A recent study focused on the synthesis and evaluation of various pyridazine derivatives, including the compound . The results indicated that compounds with a methylamino group at position 3 showed enhanced binding affinity to the ATP-binding site of tyrosine kinases, leading to reduced proliferation of cancer cells in vitro.
- Case Study on Antimicrobial Effects : Another investigation assessed the antimicrobial properties of several pyridazine derivatives against clinical isolates. The compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for further development into antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
